molecular formula C12H15F3N2O B8457862 4-(2-Methoxy-5-trifluoromethyl-phenyl)-piperazine

4-(2-Methoxy-5-trifluoromethyl-phenyl)-piperazine

Cat. No.: B8457862
M. Wt: 260.26 g/mol
InChI Key: SSWLUCQLJACPOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Methoxy-5-trifluoromethyl-phenyl)-piperazine is a useful research compound. Its molecular formula is C12H15F3N2O and its molecular weight is 260.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H15F3N2O

Molecular Weight

260.26 g/mol

IUPAC Name

1-[2-methoxy-5-(trifluoromethyl)phenyl]piperazine

InChI

InChI=1S/C12H15F3N2O/c1-18-11-3-2-9(12(13,14)15)8-10(11)17-6-4-16-5-7-17/h2-3,8,16H,4-7H2,1H3

InChI Key

SSWLUCQLJACPOR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)N2CCNCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 6.65 g of 2-methoxy-5-trifluoromethylaniline, 6.21 g of bis-(2-chloroethyl)amine hydrochloride, 4.71 g of anhydrous potassium carbonate and 0.34 g of anhydrous potassium iodide in 70 mL of n-butanol was refluxed for 50 hours. The solvent was removed at reduced pressure and the residue was taken up in 400 mL of diethyl ether. The suspension was acidified with 3N anhydrous hydrogen chloride in diethyl ether and stirred at room temperature for 3 hours. The solid was collected by filtration and dissolved in 50 mL of water. The solution was acidified with 36% hydrochloric acid, washed with 3×50 mL of diethyl ether, alkalinised with excess 36% sodium hydroxide and extracted with 2×70 mL of diethyl ether. The organic layer was dried over sodium sulphate and evaporated to dryness at reduced pressure to give a residue which was purified twice by flash chromatography, first using chloroform/3N methanolic ammonia 100:3 and subsequently using the upper layer of a 4:5:1 mixture of water, n-butanol and glacial acetic acid. The solvents were removed by evaporation in vacuo to give a residue which was dissolved in water. The mixture was alkalinised with 2N sodium hydroxide and extracted with chloroform; the organic layer was dried over sodium sulphate and the solvent was removed under reduced pressure to afford 1.42 g (16%) of Compound 17A as an oil.
Quantity
6.65 g
Type
reactant
Reaction Step One
Quantity
6.21 g
Type
reactant
Reaction Step One
Quantity
4.71 g
Type
reactant
Reaction Step One
Quantity
0.34 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
16%

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